(+)-cis-Khellactone

Inflammation Soluble epoxide hydrolase Enzyme inhibition

Select (+)-cis-khellactone (CAS 24144-61-4) — the unmodified parent pyranocoumarin with free 3',4'-diols — when your research demands defined sEH competitive inhibition (IC50 3.1 µM, Ki 3.5 µM), in vivo antitumor efficacy (81.4% NCI-H460 xenograft suppression at 10 mg/kg), or P-glycoprotein modulation. Crucially distinct from di-camphanoyl DCK analogs that target anti-HIV pathways but lack sEH activity and validated xenograft data. Incorrect substitution with acylated derivatives yields fundamentally divergent SAR, metabolic stability, and target engagement profiles. Insist on CAS 24144-61-4 to ensure reproducible, publication-grade results.

Molecular Formula C14H14O5
Molecular Weight 262.26 g/mol
CAS No. 24144-61-4
Cat. No. B107364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-cis-Khellactone
CAS24144-61-4
Synonyms(9R,​10R)​-9,​10-​Dihydro-​9,​10-​dihydroxy-​8,​8-​dimethyl-2H,​8H-​Benzo[1,​2-​b:3,​4-​b’]​dipyran-​2-​one;  (9R-cis)-9,10-Dihydro-9,10-dihydroxy-8,8-dimethyl-2H,8H-Benzo[1,2-b:3,4-b’]dipyran-2-one;  9,10-Dihydro-9,10-dihydroxy-8,8-dimethyl-2H,8H-Benz
Molecular FormulaC14H14O5
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
InChIInChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m1/s1
InChIKeyHKXQUNNSKMWIKJ-DGCLKSJQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





(+)-cis-Khellactone (CAS 24144-61-4): A Khellactone-Type Coumarin with Differentiated Biological Profile


(+)-cis-Khellactone (CAS 24144-61-4) is a naturally occurring pyranocoumarin belonging to the khellactone class of coumarin derivatives. It is isolated from various botanical sources including Cordyceps sinensis and Angelica species . The compound features the characteristic cis-fused pyranocoumarin skeleton with defined stereochemistry at C-3' and C-4' positions. Unlike extensively derivatized analogs such as DCK (3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone) or suksdorfin, the parent (+)-cis-khellactone retains the unmodified diol functionality, conferring distinct biological activity profiles and physicochemical properties that influence its suitability for specific research applications [1]. The compound exhibits a multifaceted pharmacological fingerprint including sEH inhibition, antitumor activity, anti-inflammatory effects, and P-glycoprotein modulation, with quantitative differences relative to structurally modified khellactone derivatives .

(+)-cis-Khellactone vs. DCK and Other Khellactone Derivatives: Why Stereochemistry and Acylation Status Prevent Generic Substitution


Khellactone derivatives exhibit pronounced structure-activity relationship (SAR) divergence driven by stereochemistry (cis vs. trans), acylation patterns at the 3'- and 4'-positions, and substituent modifications on the coumarin core [1]. The parent (+)-cis-khellactone possesses free hydroxyl groups at C-3' and C-4', whereas potent anti-HIV analogs like DCK are di-esterified with camphanoyl moieties that dramatically alter potency, metabolic stability, and target engagement [2]. For example, unmodified (+)-cis-khellactone demonstrates measurable sEH inhibition (IC50 3.1 µM) and in vivo antitumor activity, while DCK derivatives exhibit sub-nanomolar anti-HIV activity but undergo rapid oxidative metabolism (half-life 1.5–5.7 min in human liver microsomes) [3][4]. Substituting a generic 'khellactone' or an incorrectly acylated analog will yield fundamentally different experimental outcomes across efficacy, selectivity, and metabolic stability endpoints, making precise compound specification essential for reproducible research.

Quantitative Differentiation of (+)-cis-Khellactone (CAS 24144-61-4) from Khellactone Analogs and Derivatives


Soluble Epoxide Hydrolase (sEH) Inhibition: cis-Khellactone Demonstrates Defined IC50 While DCK Analogs Lack Reported sEH Activity

cis-Khellactone acts as a competitive inhibitor of soluble epoxide hydrolase (sEH) with an IC50 of 3.1 ± 2.5 µM and a Ki of 3.5 µM, as determined in an in vitro enzymatic assay [1]. In contrast, the extensively studied DCK series (3',4'-di-O-camphanoyl-(+)-cis-khellactone derivatives) has not been reported to inhibit sEH, with research focused exclusively on anti-HIV and P-glycoprotein modulation activities [2]. This represents a functional divergence based on the acylation status of the 3'- and 4'-hydroxyl groups, where the unmodified diol of (+)-cis-khellactone is required for sEH engagement.

Inflammation Soluble epoxide hydrolase Enzyme inhibition

In Vivo Antitumor Efficacy: Khellactone Suppresses NCI-H460 Tumor Growth by 81.4% at 10 mg/kg, with Dose-Dependent Activity Not Reported for DCK Analogs

In a human tumor xenograft model using NCI-H460 lung carcinoma cells in nude mice, khellactone (3) suppressed tumor growth by 81.4% at a dose of 10 mg/kg [1]. In the same study, using an LLC mouse lung carcinoma model, khellactone demonstrated dose-dependent antitumor activity with T/C (treated/control) values of 12.9% at 5 mg/kg and 33.2% at 10 mg/kg [1]. While khellactone derivatives like DCK exhibit potent in vitro anti-HIV activity, in vivo antitumor efficacy data for DCK in xenograft models are not reported in the literature, with DCK research focused on antiviral applications [2].

Antitumor NCI-H460 Xenograft model

Antiplasmodial Activity of Khellactone Derivatives: 4'-Decanoyl and 3'-Decanoyl Analogs Exhibit IC50 of 1.5–2.4 µM Against P. falciparum

Two natural khellactone derivatives, (+)-4'-decanoyl-cis-khellactone and (+)-3'-decanoyl-cis-khellactone, demonstrated notable growth inhibitory activity against chloroquine-sensitive strains of Plasmodium falciparum with IC50 values of 1.5 µM and 2.4 µM, respectively [1]. Notably, these compounds exhibited no significant cytotoxicity (IC50 > 100 µM) when evaluated against the SK-OV-3 cancer cell line, indicating a favorable selectivity window for antiplasmodial activity [1]. In contrast, the parent unmodified (+)-cis-khellactone has not been directly evaluated for antiplasmodial activity, and the potent anti-HIV DCK analogs are not reported to possess antiplasmodial effects [2].

Antimalarial Plasmodium falciparum Khellactone derivative

P-Glycoprotein Modulation: cis-Khellactone Exhibits P-gp Modulatory Activity, Distinct from DCK's Non-Competitive P-gp Inhibition

cis-Khellactone is reported to display potential P-glycoprotein (P-gp) modulation activity . In contrast, the structurally related derivative (±)-3'-O,4'-O-dicinnamoyl-cis-khellactone (a DCK analog) has been characterized as a non-competitive inhibitor of P-gp and demonstrates greater P-gp inhibitory activity than praeruptorin A or verapamil [1]. While quantitative IC50 values for cis-khellactone's P-gp modulation are not available in the primary literature, the qualitative distinction in reported activity type (modulation vs. non-competitive inhibition) reflects the functional consequences of 3',4'-esterification on P-gp interaction.

Multidrug resistance P-glycoprotein Khellactone

Anti-HIV Activity Hierarchy: DCK and Methyl-DCK Analogs Exhibit Sub-Nanomolar Potency, While Parent (+)-cis-Khellactone Lacks Reported Anti-HIV Activity

The anti-HIV activity of khellactone derivatives is critically dependent on esterification at the 3'- and 4'-positions. The parent compound (+)-cis-khellactone lacks reported anti-HIV activity, whereas 3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone (DCK) exhibits an EC50 of 2.56 × 10⁻⁴ µM (0.256 nM) against HIV-1 replication in H9 lymphocytes with a therapeutic index (TI) of 1.37 × 10⁵ [1]. Further optimization yielded 3-methyl, 4-methyl, and 5-methyl DCK analogs with even greater potency (EC50 < 4.23 × 10⁻⁷ µM, TI > 3.72 × 10⁸), significantly surpassing AZT [2]. 4-Methyl DCK specifically demonstrates an EC50 of 0.0059 µM with a TI > 6600 [3]. This potency gradient underscores that the unmodified diol of (+)-cis-khellactone is unsuitable for anti-HIV applications.

Anti-HIV DCK Structure-activity relationship

Metabolic Stability Divergence: DCK Derivatives Exhibit Rapid Oxidative Clearance (t½ 1.5–5.7 min) Due to Camphanoyl Esters

In vitro metabolic stability studies in human liver microsomes revealed that DCK derivatives undergo rapid oxidative metabolism with half-life values ranging from 1.5 to 5.7 minutes, attributed primarily to oxidation of the lipophilic camphanoyl ester moieties [1]. Substituents on the khellactone core did not significantly alter metabolic rate or pathways [1]. While direct comparative data for unmodified (+)-cis-khellactone are not available, the absence of the camphanoyl esters (the primary metabolic soft spot) predicts fundamentally different metabolic stability profiles. This is consistent with the broader understanding that extensive metabolism of khellactone derivatives results in poor oral bioavailability, hindering clinical translation [2].

Metabolic stability Human liver microsomes Drug metabolism

Validated Application Scenarios for (+)-cis-Khellactone (CAS 24144-61-4) Based on Quantitative Evidence


sEH Inhibition and Anti-Inflammatory Mechanism Studies

Use (+)-cis-khellactone as a defined competitive inhibitor of soluble epoxide hydrolase (sEH) with an IC50 of 3.1 µM and Ki of 3.5 µM [1]. The compound also inhibits pro-inflammatory cytokines (NO, iNOS, IL-1β, IL-4) in LPS-stimulated RAW264.7 cells. This application is supported by molecular docking data showing binding dependent on the Trp336-Gln384 loop. Researchers investigating sEH-mediated inflammatory pathways should select (+)-cis-khellactone over DCK analogs, which lack reported sEH inhibitory activity.

In Vivo Antitumor Xenograft Efficacy Studies

Employ khellactone for in vivo antitumor efficacy evaluation in NCI-H460 lung carcinoma xenograft models, where 81.4% tumor growth suppression was observed at 10 mg/kg [1]. Dose-dependent activity is confirmed in the LLC mouse lung carcinoma model (T/C values of 12.9% at 5 mg/kg and 33.2% at 10 mg/kg). This application scenario is unique to the parent khellactone scaffold; DCK derivatives have not been validated in xenograft antitumor models.

Antiplasmodial Drug Discovery Using Decanoyl-Esterified Khellactone Scaffolds

Utilize (+)-4'-decanoyl-cis-khellactone (IC50 1.5 µM) or (+)-3'-decanoyl-cis-khellactone (IC50 2.4 µM) as lead compounds for antimalarial development against chloroquine-sensitive P. falciparum [1]. The favorable selectivity profile (cytotoxicity IC50 > 100 µM, >40-fold window) supports further optimization. Note that the parent (+)-cis-khellactone has not been directly evaluated for antiplasmodial activity, and DCK analogs are not suitable for this indication.

P-Glycoprotein Modulation and Multidrug Resistance Studies

Investigate P-glycoprotein (P-gp) modulation using cis-khellactone as a tool compound with reported P-gp modulatory activity [1]. For studies requiring quantitatively defined non-competitive P-gp inhibition, the DCK analog (±)-3'-O,4'-O-dicinnamoyl-cis-khellactone provides greater activity than verapamil [2]. Compound selection should align with the desired mechanism (modulation vs. non-competitive inhibition).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-cis-Khellactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.